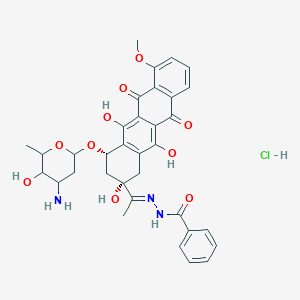

Zorubicin Hydrochloride

Beschreibung

Historical Context and Therapeutic Significance

Zorubicin (B1684493) HCl, also known by synonyms such as Daunomycin benzoylhydrazone and RP-22050 HCl, is chemically related to daunorubicin (B1662515). ontosight.ai As an anthracycline, it belongs to a class of drugs that have historically been effective chemotherapeutic agents against various cancers. drugbank.com The core of Zorubicin's cytotoxic activity lies in its anthraquinone (B42736) ring. This structure allows it to intercalate into DNA and interact with the enzyme topoisomerase II, which in turn inhibits DNA replication and repair, as well as RNA and protein synthesis.

The therapeutic potential of Zorubicin HCl has been explored in the context of various malignancies, including leukemia. ontosight.ai Research has shown its activity against hairy cell leukemia (HCL), a chronic B-cell malignancy. nih.gov However, its clinical application has been met with the emergence of more effective agents over time. nih.gov

Scope of Academic Inquiry into Zorubicin HCl

The academic investigation into Zorubicin HCl has been multifaceted, covering its chemical properties, mechanism of action, and potential for improved drug delivery. The chemical structure of Zorubicin hydrochloride is notable for its anthraquinone ring, a sugar moiety that aids in solubility and molecular stabilization, and a quaternary ammonium (B1175870) group that imparts a positive charge, facilitating binding to negatively charged cellular molecules.

A significant area of research has been the development of drug delivery systems to enhance the targeted release of Zorubicin HCl to tumor sites. nih.gov Studies have explored pH-responsive systems using hollow mesoporous silica (B1680970) nanoparticles, which have demonstrated efficient drug loading and targeted release in simulated tumor microenvironments. nih.gov In these systems, the release of Zorubicin hydrochloride can reach nearly 100% in an acidic buffer (pH 5.0), highlighting the potential for more effective and less toxic cancer therapy. nih.gov

Chemical and Pharmacological Profile

Interactive Table: Chemical and Pharmacological Properties of Zorubicin HCl

| Property | Description |

|---|---|

| Chemical Formula | C₃₄H₃₅N₃O₁₀·HCl |

| Molecular Weight | 682.1 g/mol |

| Class | Anthracycline |

| Mechanism of Action | DNA intercalation and inhibition of topoisomerase II |

| Primary Therapeutic Use | Investigational anti-cancer agent |

Research Findings on Zorubicin HCl

Interactive Table: Key Research Findings

| Research Area | Key Findings |

|---|---|

| Hairy Cell Leukemia (HCL) | Zorubicin HCl has shown some activity, but newer agents like 2-CdA and DCF have demonstrated higher response rates. nih.gov |

| Drug Delivery Systems | pH-responsive hollow mesoporous silica nanoparticles can achieve nearly 100% release of Zorubicin HCl in acidic environments typical of tumors. nih.gov |

| Chemical Stability | The stability of anthracyclines like zorubicin is influenced by factors such as pH and temperature. researchgate.net |

Eigenschaften

CAS-Nummer |

36508-71-1 |

|---|---|

Molekularformel |

C34H36ClN3O10 |

Molekulargewicht |

682.1 g/mol |

IUPAC-Name |

N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride |

InChI |

InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H/t15-,20-,22-,23-,28+,34-;/m0./s1 |

InChI-Schlüssel |

NKFHKYQGZDAKMX-QMFNWPJUSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl |

Kanonische SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl |

Andere CAS-Nummern |

36508-71-1 |

Synonyme |

[1-[4-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl]ethylidene]hydrazide Benzoic Acid Monohydrochloride; NSC 164011; RP 22050 Hydrochloride; Rubidazone Hydrochloride; |

Herkunft des Produkts |

United States |

Synthetic Pathways and Chemical Modification

Purification Methodologies

Following the chemical synthesis, the crude Zorubicin (B1684493) HCl product must be purified to remove unreacted starting materials, reagents, and byproducts to achieve a high degree of purity suitable for its intended application. smolecule.com A multi-step purification process is typically employed.

Initial purification may involve simple filtration to remove any insoluble products that precipitate out of the reaction mixture upon cooling. The resulting filtrate, containing the desired compound, can then undergo more sophisticated purification techniques. Common methodologies include chromatography and lyophilization. smolecule.com

| Purification Method | Description |

| Filtration | A basic step to separate the soluble product from insoluble impurities or excess precipitate after the initial reaction. |

| Chromatography | A key technique for separating Zorubicin from remaining impurities. Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography using adsorbents like macroporous resin can be used to achieve high purity (e.g., >98%). smolecule.comgoogle.comgoogle.com |

| Lyophilization (Freeze-Drying) | After purification, the solvent is removed to obtain the final solid product. Lyophilization involves freezing the solution and then reducing the pressure to allow the frozen solvent to sublimate. This yields a dry, often powdery, final product and is a preferred method for drying samples without using heat. nih.govamericanlaboratory.com |

For example, a described process involves filtering the cooled reaction mixture, dissolving the collected solid in water, filtering again to remove any remaining insolubles, and then lyophilizing the filtrate to obtain Zorubicin HCl as a red-orange crystalline powder. This combination of techniques ensures the removal of both insoluble and soluble impurities.

Molecular Mechanisms of Action

DNA Intercalation and Topoisomerase II Inhibition

The primary and most well-understood mechanism of action for Zorubicin (B1684493) and other anthracyclines is the dual-pronged assault on DNA through intercalation and the poisoning of topoisomerase II. smolecule.commedkoo.commdpi.commedchemexpress.com These actions synergistically disrupt DNA architecture and enzymatic processes crucial for cell survival.

The chemical architecture of Zorubicin is central to its ability to interact with DNA. Like other anthracyclines, its structure features a planar tetracyclic aglycone, known as an anthraquinone (B42736) ring system. mdpi.comacs.org This flat, aromatic structure allows the molecule to slide between the base pairs of the DNA double helix, a process known as intercalation. smolecule.comontosight.aiacs.orgmdpi.com This insertion physically separates and unwinds the DNA strands at the site of binding, causing a local distortion of the helical structure. nih.govresearchgate.net The stability of the Zorubicin-DNA complex is further enhanced by interactions between the drug and the DNA bases. researchgate.net This physical obstruction interferes with the binding of proteins that are essential for DNA replication and transcription. mdpi.comresearchgate.net

Beyond simple intercalation, Zorubicin actively interferes with the function of topoisomerase II, a critical nuclear enzyme. smolecule.commedkoo.commedchemexpress.com Topoisomerase II is responsible for managing DNA topology by creating transient double-strand breaks to allow tangled DNA strands to pass through each other, after which it reseals the breaks. nih.gov This process is vital for relieving the torsional stress that builds up during replication and transcription. nih.gov

Zorubicin acts as a "topoisomerase II poison." nih.gov It does not inhibit the enzyme's ability to cleave the DNA; instead, it stabilizes the "cleavage complex," a state where the enzyme is covalently bound to the broken ends of the DNA. umanitoba.cawikipedia.org By trapping the enzyme in this state, Zorubicin prevents the re-ligation of the DNA strands. researchgate.netwikipedia.org This results in the accumulation of persistent, protein-associated double-strand DNA breaks, which are highly cytotoxic lesions that trigger cell death pathways. nih.govresearchgate.net

The combined effects of DNA intercalation and topoisomerase II inhibition lead to a profound disruption of DNA replication and transcription. smolecule.comontosight.aimdpi.com The physical presence of the intercalated Zorubicin molecule acts as a roadblock, hindering the progression of DNA and RNA polymerases along the DNA template. smolecule.commdpi.comresearchgate.net The stabilization of the topoisomerase II cleavage complex and the resulting accumulation of double-strand breaks further halt these processes. researchgate.netmdpi.com By preventing the synthesis of new DNA and RNA, Zorubicin effectively stops cell division and protein synthesis, leading to cell cycle arrest and apoptosis. smolecule.comnih.govnih.gov

The intercalation of anthracyclines like Zorubicin into the DNA helix has significant consequences for the higher-order structure of chromatin. The insertion of the planar anthraquinone ring pushes apart adjacent base pairs, causing a local unwinding of the DNA and inducing torsional stress. nih.govresearchgate.net This stress can propagate along the DNA fiber and destabilize nucleosomes, which are the fundamental repeating units of chromatin consisting of DNA wrapped around histone proteins. nih.gov Studies on the related anthracycline doxorubicin (B1662922) have shown that this drug-induced torsional stress can enhance the turnover or complete eviction of nucleosomes, particularly around the promoter regions of active genes. nih.govresearchgate.netnih.gov This modulation of nucleosome dynamics exposes the DNA, which may contribute to the formation of DNA damage and further disrupt gene regulation. umanitoba.canih.gov

Reactive Oxygen Species (ROS) Generation and Oxidative Stress

In addition to its direct nuclear effects, Zorubicin can induce cytotoxicity through a second, distinct mechanism: the generation of reactive oxygen species (ROS) and subsequent oxidative stress. mdpi.commdpi.com This process is a hallmark of anthracycline chemistry and contributes significantly to their biological activity. nih.govmdpi.com

The anthraquinone moiety of Zorubicin is susceptible to enzymatic reduction within the cell. mdpi.comfrontiersin.org Cellular enzymes, such as NADPH-cytochrome P-450 reductase, can donate an electron to the quinone structure, converting it into a highly reactive intermediate known as a semiquinone radical. mdpi.comfrontiersin.orgscispace.comdrugbank.com This bioreductive process is the first step in a futile redox cycle. researchgate.net The unstable semiquinone radical rapidly transfers its extra electron to molecular oxygen (O₂), generating a superoxide (B77818) anion radical (O₂⁻) and regenerating the parent quinone structure. mdpi.comfrontiersin.org This cycle can repeat, leading to the continuous production of superoxide radicals, which are then converted into other damaging ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). mdpi.comfrontiersin.org The resulting accumulation of ROS overwhelms the cell's antioxidant defenses, causing widespread oxidative damage to lipids, proteins, and DNA, ultimately contributing to cell death. nih.govmdpi.comnih.gov

Data Tables

Table 1: Summary of Zorubicin HCl's

| Mechanism Category | Specific Action | Molecular Consequence |

| DNA Intercalation & Topoisomerase II Inhibition | Structural Basis of Intercalation | The planar anthraquinone ring inserts between DNA base pairs. smolecule.comacs.org |

| Topoisomerase II Interference | Stabilizes the covalent topoisomerase II-DNA cleavage complex. umanitoba.cawikipedia.org | |

| Effects on Replication/Transcription | Physical blockage and unrepaired DNA breaks halt polymerase activity. smolecule.comresearchgate.net | |

| DNA Torsional Stress & Nucleosome Modulation | Intercalation-induced DNA unwinding creates torsional stress, leading to nucleosome destabilization. nih.govresearchgate.net | |

| ROS Generation & Oxidative Stress | Bioreductive Processes & Semiquinone Radical Formation | Enzymatic one-electron reduction of the anthraquinone ring forms a semiquinone radical. mdpi.comfrontiersin.orgscispace.com |

Contribution to DNA Damage and Cellular Effects

The primary mode of action for zorubicin HCl involves its direct interaction with DNA. biosynth.com It intercalates, or inserts itself, between the base pairs of the DNA double helix. ncats.io This physical insertion disrupts the normal structure and function of the DNA, creating a roadblock for essential cellular processes. biosynth.com

Specifically, zorubicin's intercalation inhibits the enzyme topoisomerase II. biosynth.comncats.iomedkoo.com Topoisomerase II is crucial for managing the topological state of DNA during replication and transcription. By stabilizing the complex between topoisomerase II and DNA after the enzyme has created a break in the DNA strand, zorubicin prevents the re-ligation of the DNA. medkoo.comwikipedia.org This leads to the accumulation of DNA double-strand breaks, a severe form of DNA damage that can trigger cell death. medkoo.comnih.gov

In addition to its effects on topoisomerase II, zorubicin can also contribute to cellular damage through the generation of reactive oxygen species (ROS). cymitquimica.commedkoo.com These highly reactive molecules can cause oxidative damage to DNA, proteins, and lipids, further contributing to the drug's cytotoxic effects. medkoo.comdrugbank.com This disruption of DNA replication and repair, along with the inhibition of RNA and protein synthesis, ultimately leads to the demise of rapidly dividing cancer cells. biosynth.com

Modulation of Cellular Pathways

The DNA damage induced by zorubicin HCl triggers a cascade of cellular responses, activating specific pathways that determine the ultimate fate of the cell.

DNA Damage Response (DDR) Pathway Activation

The presence of DNA double-strand breaks, a direct consequence of zorubicin's activity, activates the DNA Damage Response (DDR) pathway. nih.gov This intricate signaling network is essential for maintaining genomic stability. mdpi.com Upon detecting DNA damage, the DDR pathway can halt the cell cycle to allow time for repair. mdpi.comastrazeneca.com Key proteins, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related protein), are activated in response to DNA breaks and play a central role in orchestrating the DDR. nih.govmdpi.comcrownbio.com If the damage is too extensive to be repaired, the DDR pathway can signal for the cell to undergo programmed cell death. mdpi.comnih.gov

Programmed Cell Death Pathways (Apoptosis, Senescence, Autophagy, Ferroptosis, Pyroptosis)

Zorubicin HCl can induce several forms of programmed cell death, ensuring the elimination of cancerous cells.

Apoptosis: This is a well-established outcome of zorubicin-induced DNA damage. biosynth.comontosight.ai The accumulation of irreparable DNA breaks triggers the apoptotic cascade, a controlled process of cell dismantling that avoids the inflammatory response associated with necrosis. medchemexpress.com The DDR pathway is a key initiator of apoptosis in response to extensive DNA damage. mdpi.com

Senescence: In some instances, instead of undergoing apoptosis, cells treated with DNA damaging agents like doxorubicin (a related anthracycline) can enter a state of cellular senescence. biorxiv.orgnih.gov Senescent cells are metabolically active but have permanently ceased to divide. nih.gov This process is characterized by changes in cell morphology and the expression of specific senescence-associated genes. biorxiv.org

Autophagy: Autophagy is a cellular recycling process that can be induced by various stressors, including chemotherapy. googleapis.commdpi-res.com While some research on the related compound doxorubicin suggests it can promote autophagy, the precise role of autophagy in zorubicin's mechanism is still under investigation. nih.gov In some contexts, inhibiting autophagy can enhance doxorubicin-induced apoptosis. nih.gov

Ferroptosis: This is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. nih.govnih.gov While direct studies on zorubicin and ferroptosis are limited, related anthracyclines like doxorubicin have been shown to induce ferroptosis by disrupting iron homeostasis and promoting lipid peroxidation. nih.govmdpi.com

Pyroptosis: A highly inflammatory form of programmed cell death, pyroptosis is executed by gasdermin proteins. thno.orgfrontiersin.org Chemotherapeutic agents can trigger pyroptosis, which involves the release of pro-inflammatory cytokines. thno.orgmdpi.com The related drug doxorubicin has been shown to induce pyroptosis in certain cell types. mdpi.comnih.gov

Immunomodulatory Aspects

Beyond its direct cytotoxic effects, zorubicin and other anthracyclines can modulate the immune system. medkoo.comdrugbank.com The cell death induced by these agents can release tumor antigens, potentially stimulating an anti-tumor immune response. frontiersin.org For instance, doxorubicin has been shown to have an inhibitory effect on myeloid-derived suppressor cells (MDSCs), which are immunosuppressive cells found in the tumor microenvironment. frontiersin.org This suggests that zorubicin may not only kill cancer cells directly but also enhance the body's own immune defenses against the tumor.

Mechanisms of Drug Resistance

Efflux Pump Mediated Resistance (e.g., ABC Family Transporters, BCRP/ABCG2)

One of the most well-documented mechanisms of multidrug resistance (MDR) is the increased efflux of cytotoxic drugs from cancer cells, a process mediated by ATP-binding cassette (ABC) transporters. frontiersin.org These membrane proteins act as energy-dependent pumps, actively extruding a wide range of substrates, including anthracyclines like Zorubicin (B1684493) HCl, thereby reducing the intracellular drug concentration to sub-lethal levels. frontiersin.orgnih.gov

The human ABC superfamily consists of 49 genes categorized into seven subfamilies (ABCA to ABCG). oaepublish.comresearchgate.net Several members of this family are strongly implicated in clinical drug resistance:

P-glycoprotein (P-gp/ABCB1): As the first identified ABC transporter associated with MDR, P-gp is extensively studied. frontiersin.org Its overexpression is a common cause of resistance to numerous chemotherapeutic agents. carislifesciences.com P-gp functions as a broad-spectrum efflux pump for hydrophobic, neutral, or mildly cationic compounds. nih.gov

Multidrug Resistance Protein 1 (MRP1/ABCC1): Discovered in an anthracycline-resistant lung cancer cell line, MRP1 confers resistance to a wide array of anticancer drugs. nih.gov Unlike P-gp, MRP1 primarily transports organic anionic compounds, including drugs conjugated to glutathione (B108866) (GSH), glucuronate, or sulfate. nih.gov This function links drug efflux to cellular detoxification pathways.

Breast Cancer Resistance Protein (BCRP/ABCG2): Also known as Mitoxantrone Resistance-Associated Protein (MXR), BCRP is another key transporter in drug resistance. journal-dtt.org It is expressed in various normal tissues, where it serves a protective role, but its overexpression in cancer cells contributes to the efflux of drugs such as anthracyclines, topotecan, and tyrosine kinase inhibitors. oaepublish.comjournal-dtt.org BCRP can transport unconjugated drugs as well as drug metabolites. journal-dtt.org

The upregulation of these efflux pumps can be driven by various factors, including the activation of transcription factors like Nrf2, which can increase the expression of genes involved in drug transport, such as MRP1 and BCRP/ABCG2. mdpi.com

| Transporter | Gene Name | Substrate Characteristics | Role in Resistance |

| P-glycoprotein | ABCB1 | Hydrophobic, neutral, or mildly cationic compounds nih.gov | Efflux of a broad range of chemotherapeutic drugs, including anthracyclines frontiersin.orgcarislifesciences.com |

| MRP1 | ABCC1 | Lipophilic anionic compounds, glutathione and glucuronate conjugates nih.gov | Transports conjugated drugs, linking efflux to detoxification pathways nih.gov |

| BCRP | ABCG2 | Anthracyclines, camptothecins, tyrosine kinase inhibitors journal-dtt.org | Efflux of parent drugs and their metabolites, contributing to broad resistance journal-dtt.org |

Alterations in Drug Targets (e.g., Topoisomerase Overexpression/Mutation)

Zorubicin HCl, like other anthracyclines, primarily targets topoisomerase II (Topo II), an essential enzyme that manages DNA topology during replication and transcription. nih.govnih.gov The drug stabilizes the "cleavable complex," a transient intermediate where DNA strands are cut and covalently linked to the enzyme. oncotarget.com This leads to the accumulation of DNA double-strand breaks (DSBs) and subsequent cell death. nih.gov Resistance can arise from alterations that either reduce the amount of the drug's target or change the target's sensitivity to the drug.

Mechanisms of target-related resistance include:

Reduced Topo II Expression: A decrease in the cellular levels of Topo IIα, the isoform associated with cell division, can lead to resistance. nih.gov With less enzyme available, the number of drug-induced cleavable complexes formed is insufficient to trigger apoptosis.

Mutations in Topo II: Mutations in the TOP2A gene can alter the structure of the enzyme, reducing its affinity for the drug or affecting its catalytic cycle. nih.govresearchgate.net This allows the enzyme to continue its function even in the presence of the drug, preventing the formation of stable cleavable complexes. nih.gov Some mutations can confer resistance to specific drugs while increasing sensitivity to others. nih.gov

Post-Translational Modifications: The activity of Topo II is regulated by post-translational modifications, primarily phosphorylation. frontiersin.org Changes in signaling pathways that control these modifications can alter the enzyme's sensitivity to inhibitors. For example, specific phosphorylation events can impact the drug-enzyme interaction and the subsequent DNA damage response, contributing to a resistant phenotype. frontiersin.org

Modulation of DNA Repair Mechanisms

Since the cytotoxic action of Zorubicin HCl is mediated by the induction of DNA double-strand breaks (DSBs), the cell's capacity to repair this damage is a critical determinant of its survival. nih.gov Enhanced DNA repair capabilities can counteract the drug's effects, leading to resistance. Cancer cells can augment their DNA repair machinery through several pathways. nih.gov

The primary pathways for repairing DSBs are:

Homologous Recombination (HR): This is a high-fidelity repair pathway that uses a sister chromatid as a template. Key proteins in this pathway include BRCA1, BRCA2, and RAD51. mdpi.com Overactivation of the HR pathway can efficiently repair drug-induced DSBs, thereby promoting cell survival.

Non-Homologous End Joining (NHEJ): This is a faster but more error-prone pathway that directly ligates the broken DNA ends. mdpi.com It involves proteins such as the Ku70/80 heterodimer and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). nih.govoncotarget.com Increased NHEJ activity can also contribute to resistance by removing lethal DNA breaks.

Inhibitors of key DNA repair proteins, such as Poly (ADP-ribose) polymerase (PARP), have been shown to sensitize cancer cells to DNA-damaging agents. nih.govfrontiersin.org PARP is crucial for the repair of single-strand breaks (SSBs), and its inhibition leads to the collapse of replication forks and the formation of DSBs, which can be particularly lethal in cells with deficient HR pathways. mdpi.com The ataxia-telangiectasia mutated (ATM) kinase is another critical sensor of DSBs that activates downstream repair and cell cycle checkpoint proteins; its inhibition can enhance the efficacy of drugs like doxorubicin (B1662922). mdpi.comiu.edu

Changes in Cellular Detoxification Proteins

Cancer cells can develop resistance by enhancing their ability to metabolize and detoxify therapeutic agents, thereby inactivating them before they can reach their target. This process often involves phase II detoxification enzymes that conjugate drugs with endogenous molecules like glutathione (GSH), making them more water-soluble and susceptible to efflux by transporters such as MRP1. mdpi.com

Key players in this resistance mechanism include:

Glutathione S-Transferases (GSTs): This superfamily of enzymes catalyzes the conjugation of GSH to a wide variety of electrophilic compounds, including chemotherapeutic drugs. mdpi.com Overexpression of GSTs, particularly GSTP1, is observed in many cancers and is linked to multidrug resistance. mdpi.com By conjugating drugs, GSTs not only detoxify them but also facilitate their removal from the cell via MRP family transporters. mdpi.com

Nuclear Factor Erythroid 2-Like 2 (Nrf2): Nrf2 is a transcription factor that acts as a master regulator of the cellular antioxidant response. journal-dtt.orgmdpi.com Under conditions of oxidative stress, which can be induced by anthracyclines, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and detoxification genes. mdpi.com These include genes for GSTs and drug efflux transporters like BCRP/ABCG2 and MRP1. mdpi.com Constitutive activation of the Nrf2 pathway in cancer cells can therefore establish a robust defense system against chemotherapy, contributing significantly to a resistant phenotype. mdpi.com

Activation of Survival and Anti-Apoptotic Pathways

The ultimate goal of chemotherapy is to induce apoptosis (programmed cell death) in cancer cells. Resistance frequently involves the hijacking of cellular signaling pathways that promote survival and inhibit apoptosis. nih.govoaepublish.com By upregulating pro-survival signals and downregulating pro-apoptotic factors, cancer cells can evade drug-induced death.

Several key pathways are implicated in this form of resistance:

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and growth. Its constitutive activation, a common event in many cancers, promotes resistance by phosphorylating and inactivating pro-apoptotic proteins (e.g., BAD) and upregulating anti-apoptotic proteins. oaepublish.comnih.gov

MAPK/ERK Pathway: The Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway also plays a critical role in promoting cell proliferation and survival. nih.gov Activation of this pathway can contribute to drug resistance by preventing apoptosis and cell cycle arrest. nih.gov

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. oaepublish.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-XL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak). frontiersin.org An increased ratio of anti-apoptotic to pro-apoptotic proteins is a hallmark of resistance, as it raises the threshold for triggering mitochondrial outer membrane permeabilization and the subsequent caspase cascade. oaepublish.comfrontiersin.org

| Pathway/Protein Family | Function in Normal Cells | Role in Drug Resistance |

| PI3K/Akt | Regulates cell survival, growth, and proliferation nih.gov | Constitutive activation inhibits apoptosis and promotes cell survival oaepublish.comnih.gov |

| MAPK/ERK | Controls cell proliferation and differentiation nih.gov | Activation prevents drug-induced apoptosis and cell cycle arrest nih.gov |

| Bcl-2 Family | Regulates the intrinsic apoptotic pathway oaepublish.com | Overexpression of anti-apoptotic members (Bcl-2, Bcl-XL) prevents mitochondrial-mediated cell death oaepublish.comfrontiersin.org |

Intracellular Calcium and Associated Signaling

Intracellular calcium ([Ca2+]i) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including proliferation, apoptosis, and gene expression. bohrium.comfrontiersin.org Disruption of Ca2+ homeostasis and signaling is increasingly recognized as a contributor to cancer progression and drug resistance. bohrium.comnih.gov

Chemotherapeutic agents like doxorubicin can alter intracellular Ca2+ dynamics, and in turn, cancer cells can adapt their Ca2+ signaling toolkit to survive treatment. nih.govexplorationpub.com Resistance mechanisms involving calcium include:

Altered Expression of Calcium Channels and Pumps: Cancer cells can modify the expression or activity of Ca2+ channels (e.g., ORAI, TRP channels) and pumps (e.g., SERCA, PMCA) that control the flow of calcium across the plasma membrane and the membrane of the endoplasmic reticulum (ER), the cell's main Ca2+ store. frontiersin.orgexplorationpub.com These alterations can prevent the sustained rise in cytosolic Ca2+ that is often required to trigger apoptosis. nih.gov

Modulation of Apoptotic Thresholds: Calcium signaling is intricately linked with mitochondrial function and apoptosis. The transfer of Ca2+ from the ER to the mitochondria is a key signal for initiating the intrinsic apoptotic pathway. By buffering cytosolic Ca2+ or altering ER-mitochondria communication, resistant cells can avoid reaching the critical mitochondrial Ca2+ concentration needed to induce cell death. frontiersin.org

Gene Expression Regulation: Changes in Ca2+ signaling can modulate the activity of transcription factors that control the expression of multidrug resistance genes, further linking this signaling pathway to other resistance mechanisms like drug efflux. nih.gov Studies have suggested an interdependent relationship where [Ca2+]i signaling can influence the expression of MDR genes, which may be further modulated by epigenetic factors. nih.gov

Autophagy and its Role in Resistance

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it can promote cell death, it can also act as a survival mechanism for cancer cells under stress, such as that induced by chemotherapy.

In the context of zorubicin resistance, autophagy can play a complex role. Some studies suggest that inhibiting autophagy can enhance the apoptotic effects of related anthracyclines like daunorubicin (B1662515) in certain cancer cell lines. chemicalbook.com This indicates that in some cases, autophagy may protect cancer cells from the drug's cytotoxic effects. However, the precise role of autophagy in zorubicin resistance is an area of ongoing research and may vary depending on the cancer type and the specific molecular context of the resistant cells.

Metabolic Adaptations in Resistant Cells

Cancer cells that develop resistance to chemotherapeutic agents often undergo metabolic reprogramming to support their survival and proliferation in the presence of the drug. These adaptations can involve alterations in glucose metabolism, mitochondrial function, and redox balance.

One key metabolic adaptation in cells resistant to anthracyclines, including zorubicin, involves the upregulation of antioxidant pathways. frontiersin.org The nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that plays a crucial role in the cellular antioxidant response. researchgate.net Overexpression of NRF2 has been linked to resistance to zorubicin in acute myeloid leukemia (AML) cells. frontiersin.orgresearchgate.net NRF2 activation leads to the increased production of antioxidants, which can neutralize the reactive oxygen species (ROS) generated by zorubicin, thereby reducing its cytotoxic effects. frontiersin.org By mitigating oxidative stress, these metabolic adaptations allow resistant cells to evade apoptosis and continue to proliferate despite treatment. frontiersin.org

Furthermore, alterations in the metabolism of zorubicin itself can contribute to resistance. The metabolism of anthracyclines can be altered in resistant cells, potentially leading to the formation of less active metabolites. nih.gov For instance, studies with the related anthracycline doxorubicin have shown that its metabolism by enzymes like cytochrome P450 can be modulated, affecting its efficacy. acs.org While specific data on the metabolic pathways of zorubicin in resistant cells is limited, it is plausible that similar mechanisms of metabolic inactivation contribute to resistance.

Analogues, Derivatives, and Structural Modifications

Design and Synthesis of Novel Anthracycline Analogues

The quest for safer and more effective anthracyclines has led to the development of thousands of variants, though only a handful have been approved for widespread clinical use. nih.gov The design of novel analogues generally focuses on modifying the parent structure—such as that of doxorubicin (B1662922), daunorubicin (B1662515), or zorubicin (B1684493) itself—to enhance anti-tumor activity, broaden the spectrum of efficacy, and circumvent resistance mechanisms. researchgate.netbiomedpharmajournal.org

Synthetic strategies often target several key areas of the anthracycline molecule:

The Daunosamine (B1196630) Sugar: The aminosugar is a frequent target for modification as it is crucial for the molecule's interaction with DNA and topoisomerase II. researchgate.netineosopen.org Synthetic approaches include altering substituents at the C-3' and C-4' positions. nih.gov For instance, the amino group at C-3' has been replaced with hydroxyl groups or modified with various alkylating or latent alkylating substituents to create analogues that might covalently bind to intracellular targets and overcome resistance. nih.govnih.gov

The Aglycone Moiety: Modifications to the four-ring tetracyclic core (the aglycone) can also yield compounds with improved properties. nih.gov Changes in this part of the molecule have been shown to produce significant shifts in cytotoxicity. acs.org

The Saccharide Chain: Extending or altering the sugar chain is another design strategy. The synthesis of analogues containing disaccharides or trisaccharides, such as the combination of an idarubicin (B193468) aglycone with the aclarubicin (B47562) trisaccharide, has produced highly potent compounds. nih.govacs.org

Prodrug Formulation: Another approach involves creating prodrugs that release the active anthracycline under specific conditions. For example, a prodrug of Zorubicin has been synthesized by linking it with alpha-linolenic acid, with the goal of enhancing its anti-tumor action and improving its targeting. google.com

The synthesis of these novel compounds can be complex. One common method is glycodiversification, which involves combining different sugar moieties with an anthracycline aglycone. usp.br This semi-synthetic approach might involve glycosylating an aglycone like daunorubicinone with functionally diverse sugar donors to generate new hybrid anthracyclines. usp.bracs.org Other techniques include the reductive amination of the parent compound or modifications under phase-transfer catalysis to alter the amine functionality. researchgate.netresearchgate.net

Impact of Structural Changes on Biological Activity

Structural modifications to the anthracycline scaffold have profound effects on their biological activity, including their mechanism of action, potency, and ability to overcome drug resistance. The relationship between structure and activity (SAR) is a critical area of study for designing better cancer therapeutics. acs.org

Key structure-activity relationships include:

Interaction with Topoisomerase II: The ability of anthracyclines to poison topoisomerase II is a primary mechanism of their anticancer effect. usp.br The nature of the substituent at the C-3' position of the aminosugar is critical for this activity. While the 3'-amino group itself is not essential and can be substituted with a hydroxyl group without loss of activity, the introduction of bulky substituents at this position can completely inhibit the drug's ability to trap the enzyme. nih.gov Conversely, a bulky substituent at the C-4' position does not appear to reduce this activity, highlighting the specific importance of the C-3' position for interacting with the topoisomerase II-DNA complex. nih.gov

DNA Binding and Intercalation: The aminosugar is essential for DNA binding. biomedpharmajournal.org The positive charge of the amino group plays a critical role in the biological activity of the compound. ineosopen.org Computational modeling of 65 doxorubicin analogues showed that modifications can tune the DNA sequence selectivity of these compounds. acs.org Notably, the analysis suggested that features present in certain analogues, such as the aromatic ring near the C14 position in Zorubicin or the removal of the C4-methoxy group in Idarubicin, may enhance both potency and sequence selectivity. acs.org

Overcoming Drug Resistance: A major goal of analogue design is to evade resistance mechanisms, such as the efflux of the drug by transporters like P-glycoprotein (ABCB1). lumc.nl Modifying the C-3' position can influence a drug's ability to overcome specific resistance mechanisms. nih.gov For example, certain 3'-morpholinyl derivatives, which are not dependent on topoisomerase II inhibition for their cytotoxicity, are able to overcome resistance mediated by this enzyme. nih.gov Similarly, N,N-dimethyl-idarubicin analogues have been shown to be effective cytotoxic agents in doxorubicin-resistant cells that overexpress ABCB1. acs.org

Chromatin Damage: More recent research has identified histone eviction from chromatin as another important anti-cancer mechanism for anthracyclines, separate from the induction of DNA double-strand breaks. lumc.nlnih.gov Systematic research has revealed that some novel analogues induce this chromatin damage without causing DNA breaks, which may allow them to retain potent anti-cancer activity while avoiding some of the toxicities associated with DNA damage. lumc.nl

The following table summarizes key findings on how structural changes affect the biological properties of anthracycline analogues.

| Structural Modification | Compound/Analogue Class | Impact on Biological Activity | References |

| Substitution at C-3' of aminosugar | 3'-hydroxyl derivatives | Retains cytotoxic and topoisomerase II-targeting activity. | nih.gov |

| Bulky substituent at C-3' | Morpholinyl derivatives | Inhibits topoisomerase II interaction but can overcome topoisomerase II-mediated resistance. | nih.gov |

| N-alkylation of aminosugar | N,N-dimethyl-idarubicin analogues | Effective against doxorubicin-resistant cells overexpressing ABCB1 transporters. | lumc.nlacs.org |

| Aglycone Modification | Idarubicin (lacks C4-methoxy group) | Appears to add potency and DNA sequence selectivity. | acs.org |

| Saccharide Chain Modification | Idarubicin aglycone + Aclarubicin trisaccharide | Highly cytotoxic; induces histone eviction without causing DNA damage. | nih.govacs.org |

| Side Chain Modification | N-(omega,omega-diacetoxy)alkyl groups | Potency is critically dependent on the chain length and ability to form 5- or 6-membered cyclic carbinolamines. | nih.gov |

Chemical Space Exploration for Improved Properties

The development of new anthracyclines involves a systematic exploration of the compound's "chemical space" to identify novel structures with improved therapeutic properties. nih.govresearchgate.net This process entails the synthesis and evaluation of a diverse set of analogues with variations in the sugar moiety, the pattern of amine alkylation, the length and composition of the saccharide chain, and the aglycone structure. researchgate.net The primary goals of this exploration are to enhance cytotoxicity against cancer cells, reduce dose-limiting toxicities, and overcome multidrug resistance. lumc.nlresearchgate.net

Researchers have prepared and screened coherent sets of new anthracycline derivatives to deduce guidelines for future drug design. nih.govresearchgate.net For example, one study synthesized 19 new derivatives and found that 10 were more cytotoxic than doxorubicin. nih.gov This work highlighted that structures with alkylated amines were particularly cytotoxic and that combining the idarubicin aglycone with the aclarubicin trisaccharide resulted in the most potent compound of the series. nih.gov This specific analogue was found to be a rapid histone evictor that does not induce DNA damage, suggesting it may have a more favorable toxicity profile. nih.govacs.org

Another key insight from chemical space exploration is the ability to uncouple different mechanisms of action. Anthracyclines traditionally used in the clinic, like doxorubicin, induce both DNA double-strand breaks and chromatin damage through histone eviction. lumc.nlnih.gov The combination of these events is thought to contribute to their side effects. nih.gov By systematically synthesizing and testing new variants, researchers have identified compounds that selectively induce chromatin damage while causing little to no DNA damage. lumc.nl These analogues retain strong anti-cancer activity and represent a promising avenue toward developing better-tolerated anthracycline therapies. lumc.nl This strategic exploration of chemical structures offers a pathway to detoxify existing drugs and discover novel, highly potent agents for cancer treatment. orcid.org

Structure Activity Relationship Sar Studies

Methodologies for SAR Elucidation

The elucidation of Zorubicin's SAR, and that of anthracyclines in general, employs a combination of experimental and computational methodologies to build a comprehensive understanding of the molecule's pharmacodynamics. oncodesign-services.com

Experimental Approaches

Experimental strategies are fundamental to establishing the biological consequences of chemical modifications. These approaches involve the synthesis of a series of structurally related analogues and their subsequent evaluation in biological assays. nih.gov

Analogue Synthesis and Cytotoxicity Screening: A primary method involves the systematic chemical modification of the Zorubicin (B1684493) structure. This includes alterations to the tetracyclic aglycone, the daunosamine (B1196630) sugar, and particularly the benzoylhydrazone moiety at the C-13 position. researchgate.net These newly synthesized analogues are then tested for their cytotoxic activity against panels of human cancer cell lines to determine their half-maximal inhibitory concentration (IC50). nih.govmdpi.com For example, studies on related hydrazone derivatives have shown that substitutions on the salicylaldehyde (B1680747) and hydrazide moieties can significantly alter antiproliferative activity. mdpi.com

Biochemical Assays: To understand the mechanism behind the observed activity, specific biochemical assays are employed. For anthracyclines, these include DNA intercalation assays (measuring the strength of DNA binding) and topoisomerase II inhibition assays. nih.gov These assays can reveal whether structural changes affect the molecule's ability to form the critical drug-DNA-topoisomerase II ternary complex. nih.govbiomedpharmajournal.org

Enzyme Interaction Studies: The interaction of Zorubicin and its analogues with other biological macromolecules is also investigated. For instance, biochemical studies have been conducted to understand how different anthracycline derivatives, including Zorubicin, interact with enzymes like Cytochrome P450 2J2 (CYP2J2), which can be relevant to the drug's metabolic profile and toxicity. nih.gov

In Vivo and Clinical Evaluations: Promising analogues identified through in vitro screening are advanced to preclinical in vivo models to assess their efficacy and toxicity profile in a whole organism. Furthermore, comparative clinical trials, such as those comparing Zorubicin to other anthracyclines, provide valuable SAR data regarding clinical outcomes. biomedpharmajournal.org

Computational Approaches in SAR

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process of lead identification and optimization by predicting molecular properties and interactions. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For anthracyclines, QSAR models have been developed using descriptors related to physicochemical properties (e.g., hydrophobicity, electronic properties) to predict anticancer potency. researchgate.netacs.org These models help identify the key structural features that are critical for activity. oncodesign-services.com

Molecular Docking and Dynamics Simulations: These techniques are used to model the interaction between the drug molecule and its biological targets, such as DNA and topoisomerase II. google.com Molecular docking predicts the preferred binding orientation and affinity of a ligand to its target. nih.gov For anthracyclines, computational models have been constructed to analyze their binding to various DNA sequences, providing insights into sequence selectivity. acs.org Molecular dynamics simulations can further explore the stability of the drug-target complex over time.

Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. slideshare.netfrontiersin.org By aligning active molecules like Zorubicin, a pharmacophore model can be generated and used as a 3D query to screen large virtual libraries for new compounds with the potential for similar activity. mdpi.combiointerfaceresearch.com

Virtual Screening: This computational technique involves screening large databases of chemical compounds against a specific target. nih.gov Zorubicin has been identified in virtual screening studies as a potential inhibitor of various protein targets, demonstrating the utility of this approach in drug repurposing and identifying new activities for existing drugs. researchgate.net

Identification of Key Structural Motifs

The biological activity of Zorubicin is determined by the interplay of its distinct structural components. SAR studies have identified several key motifs crucial for its anticancer effects.

| Structural Motif | Description | Role in Biological Activity |

| Tetracyclic Aglycone | A planar, four-ring system (A, B, C, D) known as an anthracyclinone. | This planar chromophore is the primary DNA intercalating moiety, inserting itself between base pairs of the DNA double helix. nih.govbiomedpharmajournal.org |

| Daunosamine Sugar | An amino sugar attached to the A-ring at the C-7 position. | Essential for DNA binding and proper positioning of the drug in the DNA minor groove. The 3'-amino group is a critical point for modification. biomedpharmajournal.orgnih.gov |

| C-13 Benzoylhydrazone | The defining feature of Zorubicin, replacing the ketone group of its parent compound, daunorubicin (B1662515). smolecule.com | This modification significantly influences the molecule's physicochemical properties and its interaction with the biological target. Hydrazone moieties are known to be important pharmacophores in various anticancer agents. researchgate.net |

| C-4 Methoxy (B1213986) Group | A methoxy group attached to the D-ring. | This group influences the electronic properties of the quinone system and has been linked to the cardiotoxicity of anthracyclines. Its removal in analogues like idarubicin (B193468) can reduce cardiotoxicity. biomedpharmajournal.orgacs.org |

Correlation between Molecular Structure and Target Interaction

The anticancer activity of Zorubicin stems from its precise molecular interactions with DNA and the enzyme topoisomerase II. smolecule.com The correlation between its structure and these interactions is critical to its mechanism of action.

Zorubicin functions as a topoisomerase II "poison." biomedpharmajournal.org The process begins with the intercalation of the planar tetracyclic aglycone into the DNA helix. biomedpharmajournal.org This initial binding is stabilized by interactions involving the daunosamine sugar, which resides in the minor groove of the DNA. biomedpharmajournal.org

This drug-DNA complex then serves as the binding site for topoisomerase II. The presence of the anthracycline traps the enzyme after it has cleaved the DNA strands, preventing the subsequent re-ligation step. biomedpharmajournal.org This results in the formation of a stable, covalent ternary complex consisting of Zorubicin, DNA, and topoisomerase II. biomedpharmajournal.orgbiomedpharmajournal.org The accumulation of these complexes leads to permanent double-strand breaks in the DNA, which triggers cellular apoptosis and cell death. nih.gov

SAR studies have shown that while DNA intercalation is necessary, it is not sufficient on its own for topoisomerase II poisoning. nih.gov The specific nature of the substituents on the anthracycline molecule plays a crucial role. Modifications at the 3'-N position of the daunosamine sugar, such as the benzoylhydrazone group in Zorubicin, can profoundly affect both the strength of DNA intercalation and the ability to interact with and stabilize the topoisomerase II-DNA complex. nih.gov

Optimization Strategies for Enhanced Activity and Selectivity

A central goal of medicinal chemistry is the optimization of lead compounds to create drugs with improved therapeutic indices. wikipedia.org For anthracyclines like Zorubicin, these strategies focus on increasing anticancer activity, overcoming drug resistance, and decreasing off-target toxicity, particularly cardiotoxicity. biomedpharmajournal.org

Modification of the Aglycone: Alterations to the tetracyclic ring system are a key strategy. As noted, removal of the C-4 methoxy group has been shown to reduce cardiotoxicity in some analogues. biomedpharmajournal.org

Glycodiversification: The daunosamine sugar is a prime target for modification. The synthesis of Zorubicin itself, by converting the C-13 ketone of daunorubicin to a benzoylhydrazone, is an example of this optimization strategy. smolecule.com Further modifications to this hydrazone moiety or other positions on the sugar could fine-tune the drug's activity and selectivity. nih.gov Research on related salicylaldehyde hydrazones indicates that different substituents on the hydrazone scaffold can lead to remarkable anticancer activity and selectivity. mdpi.com

Development of Prodrugs and Targeted Delivery Systems: To improve tumor selectivity and reduce systemic exposure, prodrug strategies and advanced drug delivery systems are employed. biomedpharmajournal.orgnih.gov This includes designing molecules that are activated specifically within the tumor microenvironment or encapsulating the drug in carriers like liposomes or nanoparticles. beilstein-journals.orgliposomes.ca Nanoparticle carriers can potentially enhance drug delivery to tumor sites through the enhanced permeability and retention (EPR) effect. beilstein-journals.org

The following table summarizes key optimization strategies based on SAR findings for the anthracycline class.

| Optimization Strategy | Structural Target | Desired Outcome | Example Compound(s) |

| Reduce Cardiotoxicity | C-4 position of D-ring | Lower affinity for cardiac tissue, reduced free radical formation | Idarubicin (lacks C-4 methoxy group) biomedpharmajournal.org |

| Alter Potency/Selectivity | C-13 position of A-ring | Modified interaction with topoisomerase II, altered physicochemical properties | Zorubicin (benzoylhydrazone derivative) smolecule.com |

| Overcome Drug Resistance | 3'-amino group of daunosamine | Altered cellular uptake/efflux, modified target interaction | N-(5,5-Diacetoxypent-1-yl)doxorubicin nih.gov |

| Improve Tumor Targeting | Overall molecule | Enhanced accumulation in tumor tissue, reduced systemic toxicity | Liposomal Doxorubicin (B1662922) liposomes.ca |

Advanced Drug Delivery Systems Research

Nanocarrier-Based Delivery

Nanocarriers offer a promising approach to overcoming the limitations of conventional chemotherapy. By encapsulating drugs like Zorubicin (B1684493) HCl, these systems can alter the drug's pharmacokinetic profile, improve solubility, and provide a platform for targeted delivery.

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are one of the most clinically advanced classes of drug delivery systems. However, based on extensive searches of publicly available scientific literature and databases, no specific research on liposomal formulations developed exclusively for Zorubicin HCl has been identified.

Nanoparticle Encapsulation

Polymeric nanoparticles are solid, colloidal particles in which a drug can be encapsulated, entrapped, or to which it can be adsorbed or chemically attached. Patent filings indicate the potential for Zorubicin HCl to be incorporated into such systems. For instance, disclosures describe therapeutic nanoparticles composed of biocompatible polymers, such as diblock poly(lactic) acid-poly(ethylene)glycol (PLA-PEG), which are designed to carry a range of therapeutic agents, explicitly listing Zorubicin hydrochloride as a potential drug candidate for encapsulation. google.comgoogleapis.comgoogleapis.comgoogle.com These nanoparticle systems are designed for controlled release and to improve the therapeutic window of encapsulated drugs.

Dendrimer-Based Systems

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. Their unique architecture, with internal cavities and a high density of surface functional groups, makes them attractive candidates for drug delivery. While some patents for dendritic polymer nanoparticles list Zorubicin hydrochloride as a possible therapeutic agent to be encapsulated, no specific, published research studies focusing on the development or characterization of Zorubicin HCl-dendrimer conjugates or complexes were identified. google.com

Mesoporous Silica (B1680970) Nanoparticles

Significant research has been conducted on the use of mesoporous silica nanoparticles (MSNs) for the delivery of Zorubicin HCl. One study details the design of a pH-responsive drug delivery system utilizing in-situ amino-functionalized hollow mesoporous silica nanoparticles (HMSNs) as carriers. nih.govacs.orgacs.org This system is engineered for the intelligent and targeted release of the anticancer drug in a controllable manner, leveraging the weakly acidic microenvironments of tumors. nih.govfrontiersin.org

The study demonstrated efficient drug loading and a distinct pH-triggered release mechanism. The release of Zorubicin HCl was minimal in a neutral physiological environment but increased significantly in acidic conditions that mimic the tumor microenvironment. nih.gov

| pH Condition | Zorubicin HCl Release Percentage | Simulated Environment |

|---|---|---|

| pH 5.0 | ~100% | Tumor Microenvironment / Intracellular Lysosomes |

| pH 6.4 | Significant Release | Tumor Microenvironment |

| pH 7.4 | Minimal Release | Normal Physiological Conditions |

This table summarizes findings that the drug delivery system successfully releases Zorubicin hydrochloride in weakly acidic microenvironments (pH 5.0–6.4) typical of tumor cells, with an almost 100% release at pH 5.0. nih.gov

Nanotextured Films

Nanotextured films represent a novel drug delivery platform, often designed for local administration after surgical tumor resection. These films can be loaded with chemotherapeutic agents to eliminate residual cancer cells. A review of the current scientific literature did not yield any studies specifically investigating the incorporation of Zorubicin HCl into nanotextured film delivery systems.

Targeted Delivery Strategies

The primary goal of targeted delivery is to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing off-target effects.

The research into hollow mesoporous silica nanoparticles (HMSNs) for Zorubicin HCl delivery is a direct application of a targeted delivery strategy. nih.gov The system is designed to be stimuli-responsive, specifically targeting the lower pH characteristic of tumor microenvironments. nih.govfrontiersin.org The cleavage of coordination bonding within the nanoparticle structure is triggered by the acidic conditions (pH 5.0-6.4), leading to the controlled and significant release of Zorubicin HCl directly at the tumor site. nih.gov This pH-sensitive release mechanism is a key strategy for achieving targeted anti-cancer therapy. nih.govacs.org

pH-Responsive Systems

The weakly acidic microenvironment of tumor tissues is a key stimulus for designing intelligent drug delivery systems. nih.gov Normal physiological conditions are typically at a pH of 7.4, whereas the extracellular environment of tumors and intracellular compartments like endosomes and lysosomes have lower pH values (pH 4.5-6.4). nih.gov pH-responsive systems are engineered to be stable at neutral pH but to release their payload in these acidic conditions, enabling targeted drug release. nih.govmdpi.com

A notable example involves the use of in situ amino-functionalized hollow mesoporous silica nanoparticles (HMSNs-NH₂) as carriers for Zorubicin hydrochloride. nih.govacs.org In this system, metal ions such as Cu²⁺ or Zn²⁺ form coordination bonds with the amino groups on the silica carrier and the drug molecules. acs.org The cleavage of these coordination bonds is triggered by the lower pH found in tumor microenvironments, leading to a significant and targeted release of Zorubicin HCl. acs.org In vitro studies simulating these tumor conditions have demonstrated that the release of Zorubicin hydrochloride is highly dependent on pH. acs.org At a physiological pH of 7.4, drug release is minimal. acs.org However, as the pH decreases, the release rate increases substantially, reaching nearly 100% at a buffer pH of 5.0. nih.govacs.org This demonstrates the potential for such systems in targeted anticancer therapy. nih.gov

Table 1: In Vitro pH-Dependent Release of Zorubicin HCl from HMSNs-NH₂-Cu²⁺ System Data sourced from studies simulating tumor cellular microenvironments. acs.org

| Buffer pH | Release Status | Finding |

| 7.4 | Minimal Release | The delivery system remains stable under normal physiological conditions, preventing premature drug leakage. |

| 6.4 | Increased Release | The amount of Zorubicin HCl released doubled compared to that at pH 7.4. |

| 5.6 | Significant Release | The amount of Zorubicin HCl released tripled compared to that at pH 7.4. |

| 5.0 | Near-Complete Release | The release percentage of Zorubicin HCl approached 100%, indicating efficient drug release in the acidic environment of tumor cells. |

Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) represent a highly targeted therapeutic approach, combining the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic agent. mdpi.comnih.gov The ADC is designed to selectively bind to antigens that are overexpressed on the surface of cancer cells, delivering the cytotoxic payload directly to the tumor site. frontiersin.org This targeted delivery enhances the drug's efficacy while reducing damage to healthy tissues and minimizing systemic side effects. nih.gov

The three main components of an ADC are a monoclonal antibody, a chemical linker, and the cytotoxic payload. mdpi.com The linker plays a crucial role, as it must remain stable in systemic circulation to prevent premature drug release but be readily cleaved once the ADC is internalized by the target cancer cell. frontiersin.org Zorubicin HCl, which intercalates into DNA and interacts with topoisomerase II, possesses a mechanism of action common to many cytotoxic payloads used in ADC development. The goal of this strategy is to leverage the antibody's targeting ability to deliver potent drugs like Zorubicin HCl precisely where they are needed. nih.gov

Ligand-Functionalized Approaches

Ligand-functionalized drug delivery involves attaching specific targeting ligands—such as peptides, aptamers, or small molecules—to the surface of a nanocarrier. mdpi.com These ligands bind to receptors that are overexpressed on cancer cells, facilitating targeted delivery and cellular uptake through receptor-mediated endocytosis. mdpi.commdpi.com This approach can significantly improve the therapeutic index of chemotherapeutic agents by concentrating the drug at the tumor site. nih.gov

Zorubicin hydrochloride has been identified as a candidate for incorporation into ligand-functionalized polymeric conjugates. epo.org The functionalization of nanoparticles with targeting ligands enhances their potential for active tumor accumulation. mdpi.com For instance, research on the related anthracycline, Doxorubicin (B1662922), has shown that liposomes tagged with a peptidomimetic conjugate targeting the HER2 receptor can achieve specific delivery to HER2-overexpressing cancer cells. nih.gov This strategy allows the nanocarrier to selectively deliver its payload, demonstrating a promising pathway for the targeted application of Zorubicin HCl. mdpi.comnih.gov

ROS-Responsive Systems

The tumor microenvironment is characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can be exploited as an endogenous stimulus for controlled drug release. frontiersin.orgfrontiersin.org ROS-responsive drug delivery systems are designed using materials that change their chemical structure in the presence of high ROS concentrations. frontiersin.org This change, such as the cleavage of a ROS-sensitive linker, triggers the release of the encapsulated drug specifically at the disease site. frontiersin.orgrsc.org

These systems often incorporate ROS-cleavable moieties like thioethers, thioketals, or boronic esters into the nanocarrier structure. frontiersin.org When the carrier accumulates in the tumor tissue, the high local ROS levels break these bonds, releasing the cytotoxic agent. rsc.org Research in this area has frequently utilized Doxorubicin, an anthracycline similar to Zorubicin, to develop ROS-responsive prodrugs and nanoparticles. frontiersin.orgnih.gov This approach allows for spatially and temporally controlled drug release, which can be further enhanced by combining it with photodynamic therapy to locally generate ROS and trigger drug activation. rsc.orgnih.gov

Impact on Pharmacological Properties

Modulation of Drug Stability

The stability of anthracyclines like Zorubicin HCl is highly dependent on the conditions of the formulation, particularly the pH of the solution. Studies evaluating the stability of Zorubicin in various infusion fluids at ambient temperature found that its degradation is influenced by the pH of the admixture. researchgate.net For instance, Zorubicin demonstrated acceptable stability (retaining at least 90% of its original concentration) for 22 hours specifically in Normosol-R pH 7.4 fluid. In contrast, other anthracyclines like Daunorubicin (B1662515) and Doxorubicin showed different stability profiles in various fluids such as 5% Dextrose Injection and 0.9% Sodium Chloride Injection.

Encapsulating Zorubicin HCl within a drug delivery system can protect it from degradation in the biological environment. researchgate.net For example, pH-responsive systems that are stable at physiological pH prevent the drug from being exposed to destabilizing conditions until it reaches the target acidic tumor microenvironment. nih.gov This modulation of stability is critical for ensuring the drug remains in its active form until it is released at the intended site of action.

Controlled and Sustained Release Profiles

The primary goal of controlled and sustained release drug delivery systems is to maintain a constant and effective drug concentration in the body over a prolonged period. wikipedia.orgslideshare.net This approach avoids the sharp peaks and troughs in plasma concentration associated with conventional administration, which can lead to toxicity and reduced efficacy. wikipedia.org By releasing the drug at a predetermined rate, these systems can maximize the therapeutic benefit. slideshare.net

Zorubicin hydrochloride has been noted as a suitable anti-cancer agent for inclusion in controlled-release oral dosage forms. google.comgoogle.com Such formulations are designed to release the drug continuously in a controlled manner. google.com Advanced delivery platforms, such as the pH-responsive silica nanocarriers, demonstrate this principle effectively. acs.org The system is designed to prevent drug release under normal physiological conditions (pH 7.4) and to initiate a rapid and complete release only when it encounters the acidic environment of a tumor (pH 5.0-6.4). acs.org This provides a controlled release profile that is directly triggered by the specific pathological conditions of the target site, representing a sophisticated form of controlled and sustained delivery. acs.org

Enhanced Biodistribution

The therapeutic efficacy of chemotherapeutic agents like Zorubicin HCl is intrinsically linked to their biodistribution, which is the process of drug movement and accumulation in various tissues and organs following administration. An ideal biodistribution profile for an anticancer drug would involve high accumulation at the tumor site and minimal presence in healthy tissues to reduce systemic toxicity. However, conventional formulations of drugs such as Zorubicin often exhibit non-specific distribution, leading to significant side effects. Advanced drug delivery systems (DDS) are being extensively researched to modulate and enhance the biodistribution of anthracyclines, including Zorubicin.

Nano-delivery systems, such as nanoparticles and liposomes, are at the forefront of this research, primarily leveraging the enhanced permeability and retention (EPR) effect observed in solid tumors. nih.gov This effect arises from the leaky vasculature and poor lymphatic drainage characteristic of tumor tissues, which allows nanoparticles of a certain size to preferentially accumulate in the tumor microenvironment. biomedpharmajournal.org By encapsulating Zorubicin within these nanocarriers, it is possible to alter its pharmacokinetic profile, prolong its circulation time in the bloodstream, and increase its concentration at the site of action. biomedpharmajournal.orgupol.cz

Research into various nanoparticle formulations for anthracyclines like Doxorubicin, a close analog of Zorubicin, has demonstrated significant improvements in biodistribution. For instance, studies with Doxorubicin-loaded poly(butyl cyanoacrylate) nanoparticles have shown that the formulation can significantly enhance the drug's circulation half-life. upol.cz Furthermore, the use of specific types of nanoparticles can influence the clearance rate and distribution to organs of the reticuloendothelial system (RES), such as the liver and spleen. upol.cz For example, discoidal, lipid-based nanoparticles known as Lipodisqs, when loaded with Doxorubicin, showed rapid uptake by hepatocytes and excretion into the bile, suggesting a potential for liver-targeted delivery. biorxiv.org

The surface properties and size of nanoparticles are critical factors in determining their biodistribution. For example, smaller nanoparticles may exhibit longer circulation times, while larger ones might be more rapidly cleared by the RES. upol.cz The modification of nanoparticle surfaces with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can further shield the nanoparticles from the immune system, extending their presence in the bloodstream and enhancing the potential for tumor accumulation. frontiersin.org

A study on a pH-responsive drug delivery system using in-situ amino-functionalized hollow mesoporous silica nanoparticles for Zorubicin hydrochloride demonstrated a high drug-loading capacity and targeted release in the acidic microenvironment characteristic of tumors. acs.org This intelligent release mechanism ensures that the drug is primarily active at the tumor site, which can significantly enhance its therapeutic index by improving its biodistribution. acs.org

Below is a table summarizing the impact of different nanoparticle systems on the biodistribution of anthracyclines.

| Delivery System | Drug | Key Biodistribution Findings | Reference |

| Poly(butyl cyanoacrylate) Nanoparticles | Doxorubicin | Enhanced circulation half-life and altered tissue distribution, with some formulations showing rapid clearance by the RES. | upol.cz |

| Lipodisq Nanoparticles | Doxorubicin | Rapid uptake by hepatocytes and excretion into bile, suggesting potential for liver targeting. | biorxiv.org |

| Hollow Mesoporous Silica Nanoparticles | Zorubicin HCl | High drug loading and pH-responsive release, indicating potential for tumor-specific accumulation. | acs.org |

| Quantum Dots | Doxorubicin | Altered biodistribution with enhanced circulation half-life. | tandfonline.com |

Overcoming Drug Resistance through Delivery

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of anticancer drugs. nih.gov For anthracyclines like Zorubicin, a primary mechanism of resistance is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from the cancer cell, reducing its intracellular concentration and thereby its efficacy. smolecule.com Advanced drug delivery systems offer promising strategies to circumvent these resistance mechanisms.

Nano-delivery systems can overcome MDR through several proposed mechanisms. nih.gov One key strategy is the ability of nanoparticles to bypass the P-gp efflux pumps. nih.gov While free drug molecules that diffuse across the cell membrane are susceptible to being pumped out, nanoparticles are often taken up by cells through endocytosis. frontiersin.org This process internalizes the drug-loaded carrier, releasing the therapeutic agent inside the cell and effectively bypassing the efflux pumps located on the cell membrane. researchgate.net

Liposomal formulations of anthracyclines have been shown to be effective in overcoming MDR. nih.gov For example, some studies suggest that empty liposomes can directly interact with P-gp, competitively inhibiting its function. nih.gov Furthermore, liposomes can modify the fluidity of the plasma membrane, which may lead to increased drug uptake in resistant cells. nih.gov The co-encapsulation of an MDR inhibitor, such as verapamil, along with an anthracycline in a single nanoparticle is another advanced strategy to combat resistance. nih.gov

The design of the delivery system can be tailored to trigger drug release under specific conditions found within the tumor microenvironment or inside cancer cells. For instance, pH-sensitive nanoparticles, like the hollow mesoporous silica nanoparticles developed for Zorubicin, are designed to release their payload in the acidic environment of endosomes and lysosomes after cellular uptake. acs.orgresearchgate.net This ensures a high intracellular drug concentration, which can be sufficient to overcome resistance. acs.org

Moreover, some nanoparticle systems have been shown to down-regulate the expression of proteins involved in drug resistance or up-regulate those involved in apoptosis (programmed cell death). nih.gov Multifunctional nanoparticles can even deliver small interfering RNA (siRNA) along with the chemotherapeutic agent to silence the genes responsible for MDR. nih.gov

The table below outlines various strategies employed by advanced drug delivery systems to overcome drug resistance to anthracyclines.

| Delivery Strategy | Mechanism of Overcoming Resistance | Example Drug(s) | Reference(s) |

| Liposomal Encapsulation | Bypassing P-gp efflux pumps via endocytosis; direct interaction with and inhibition of P-gp. | Doxorubicin, Daunorubicin | nih.govfrontiersin.org |

| Co-encapsulation of Drug and Inhibitor | Simultaneous delivery of the chemotherapeutic agent and an MDR inhibitor to the cancer cell. | Doxorubicin and Verapamil | nih.gov |

| pH-Sensitive Nanoparticles | Triggered drug release in the acidic intracellular compartments, leading to high intracellular drug concentration. | Zorubicin HCl, Doxorubicin | acs.orgresearchgate.net |

| Polymeric Micelles | Internalization via endocytosis and triggered release in endosomes. | Doxorubicin | frontiersin.org |

| Antibody-Drug Conjugates | Targeted delivery to cancer cells, enhancing intracellular drug concentration. | Zorubicin | smolecule.com |

Interaction with Biomolecules

DNA-Drug Interactions

The interaction between zorubicin (B1684493) and DNA is a complex process involving multiple non-covalent and covalent mechanisms. These interactions disrupt the normal structure and function of DNA, interfering with critical cellular processes like replication and transcription. biosynth.com

Zorubicin, like other anthracyclines, functions as a DNA intercalator. biosynth.comncats.io This process involves the insertion of the planar polycyclic aromatic part of the molecule, known as the aglycone or chromophore, between the base pairs of the DNA double helix. nih.govacs.orgscfbio-iitd.res.in The sugar moiety of the drug typically resides in the minor groove of the DNA. nih.govresearchgate.netresearchgate.net

This intercalation preferentially occurs at sites with adjacent GC base pairs. nih.govnih.gov The insertion of the drug molecule forces the DNA helix to unwind and lengthen at the binding site, causing significant structural distortion. nih.gov This unwinding introduces positive supercoiling and torsional stress into the DNA molecule, which can destabilize nucleosomes—the fundamental structural units of chromatin. nih.gov The primary driving forces behind the formation of this stable drug-DNA complex are van der Waals interactions and hydrophobic effects. acs.orgrsc.org

The stability of the zorubicin-DNA complex is further enhanced by the formation of specific hydrogen bonds. nih.gov Studies on the closely related anthracycline, doxorubicin (B1662922), show that it forms hydrogen bonds with guanine (B1146940) bases in the DNA sequence. nih.govnih.gov These bonds help to anchor the drug within the intercalation site. nih.gov

The physical act of intercalation introduces significant torsional stress on the DNA structure. nih.gov The insertion of a single doxorubicin molecule has been shown to relax the natural twist of the DNA double helix by approximately -27 degrees. nih.gov This alteration in DNA topology is a key factor in the drug's mechanism of action, contributing to the disruption of DNA-dependent processes. nih.gov

Beyond simple intercalation, zorubicin can form covalent DNA adducts. This process is often mediated by cellular formaldehyde, which provides a carbon bridge for a covalent linkage between the drug and a guanine base on one strand of the DNA. nih.govnih.gov The adducts primarily form at 5'-GCN-3' sequences. nih.gov While covalently bound to one strand, the drug molecule maintains hydrogen bonds with the opposing strand, creating a structure that functions similarly to an interstrand crosslink, a highly disruptive form of DNA damage. nih.gov A DNA adduct is a segment of DNA that has become bound to a chemical species. wikipedia.org

The electrostatic interaction between the drug and DNA is a critical component of the binding process. DNA is a polyanionic molecule due to its phosphate (B84403) backbone, while anthracyclines like zorubicin are often positively charged at physiological pH. acs.orgscfbio-iitd.res.in This charge difference facilitates an initial electrostatic attraction. mdpi.com

Computational studies on the anthracycline berubicin (B1242145) demonstrate that the protonated, positively charged form of the drug creates a significantly more stable complex with DNA than its neutral counterpart. acs.org The binding of the positively charged drug to the negatively charged DNA results in a partial compensation of charges, which can lead to the release of counterions from the DNA backbone into the surrounding solvent. scfbio-iitd.res.in This electrostatic component is a key driving force for the complexation of protonated anthracyclines with DNA. acs.org

| Feature | Description | Reference |

| DNA Charge | Polyanionic due to phosphate backbone. | scfbio-iitd.res.in |

| Drug Charge | Often positively charged (protonated) at physiological pH. | acs.org |

| Interaction | Electrostatic attraction between the positively charged drug and negatively charged DNA. | acs.orgmdpi.com |

| Stability | The protonated state of the drug forms a more stable complex with DNA. | acs.org |

Hydration plays a crucial role in the thermodynamics of drug-DNA binding. nih.gov Research on the anthracyclines adriamycin (doxorubicin) and daunomycin has revealed that their binding to DNA is accompanied by a net uptake of water molecules into the complex. nih.govnih.gov This phenomenon, known as the water-uptake effect, suggests that water molecules are an integral part of the final complex and contribute to its stability. acs.orgnih.gov The number of water molecules incorporated can vary even between structurally similar anthracyclines, indicating that hydration changes are a specific and important factor in the binding affinity of the drug. nih.gov

Topoisomerase II Binding and Inhibition